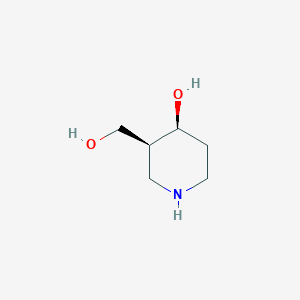
rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidine or its derivatives.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position of the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Racemization: The final product is obtained as a racemic mixture, meaning it contains equal amounts of both enantiomers (3R,4R and 3S,4S).
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the hydroxyl group to a hydrogen atom.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as chiral catalysts or ligands.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic effects in various diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Material Science:
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of piperidine derivatives.
3-Hydroxypiperidine: A similar compound with a hydroxyl group at the 3-position.
4-Hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position.
Uniqueness
“rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol,cis” is unique due to its specific stereochemistry and the presence of both hydroxymethyl and hydroxyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4S)-3-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
FQOGWNRPPJMSEC-WDSKDSINSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)CO |
Canonical SMILES |
C1CNCC(C1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


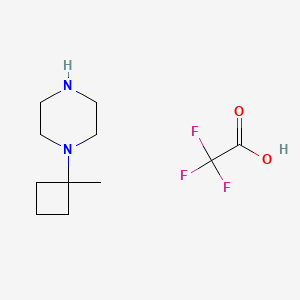
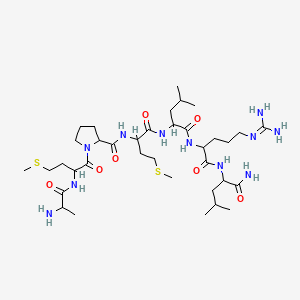
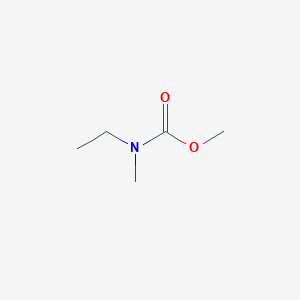
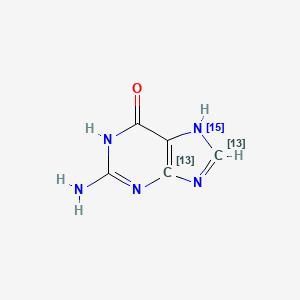
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
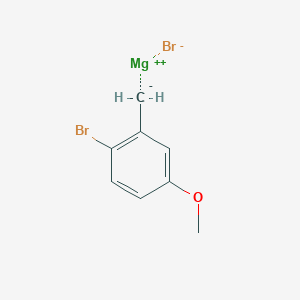

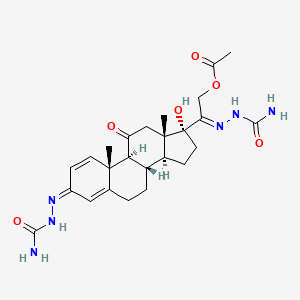
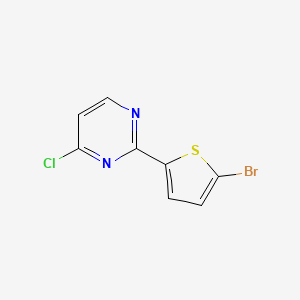
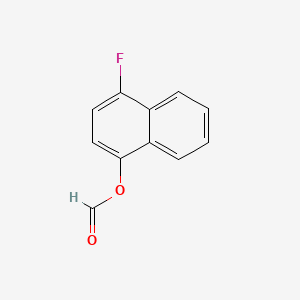

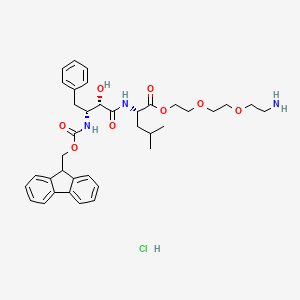
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)

